REACTION_CXSMILES
|
[OH-].[K+:2].[C:3]([O:10]C)(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]>CO>[C:5]([O:7][CH3:8])(=[O:6])[CH2:4][C:3]([O-:10])=[O:9].[K+:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
264.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction suspension is then filtered
|
Type
|
WASH
|
Details
|
the filtration residue is washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory
|
Name
|
Potassium Monomethyl Malonate
|
Type
|
|
Smiles
|
C(CC(=O)[O-])(=O)OC.[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |